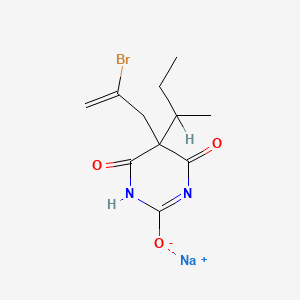
Butallylonal sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butallylonal sodium is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than a short-acting one .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butallylonal sodium involves the reaction of 5-sec-butyl-5-(beta-bromoallyl)barbituric acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOH→Butallylonal sodium+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
化学反应分析
Types of Reactions
Butallylonal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atom in the beta-bromoallyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Butallylonal sodium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving the central nervous system due to its sedative properties.
Medicine: Investigated for its potential use in anesthesia and as a sedative in veterinary medicine.
作用机制
Butallylonal sodium exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity. The molecular targets include GABA_A receptors, which play a crucial role in mediating the sedative and anesthetic effects of this compound .
相似化合物的比较
Similar Compounds
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate used for its sedative and hypnotic effects.
Uniqueness
Butallylonal sodium is unique in its intermediate duration of action, making it suitable for applications where a longer-lasting sedative effect is desired compared to short-acting barbiturates like pentobarbital. Its specific chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
属性
CAS 编号 |
3486-86-0 |
|---|---|
分子式 |
C11H14BrN2NaO3 |
分子量 |
325.13 g/mol |
IUPAC 名称 |
sodium;5-(2-bromoprop-2-enyl)-5-butan-2-yl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H15BrN2O3.Na/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16;/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI 键 |
WITMQGCBPSZFPH-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


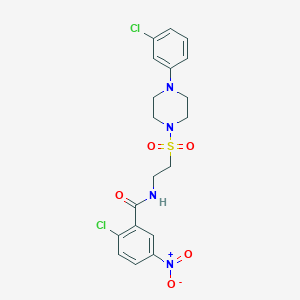

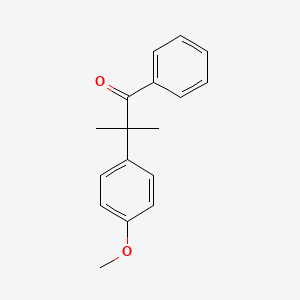



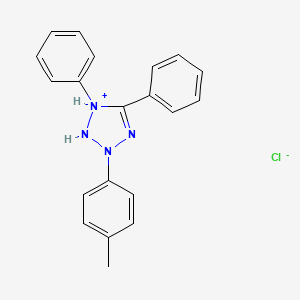


![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
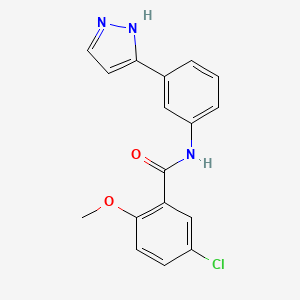
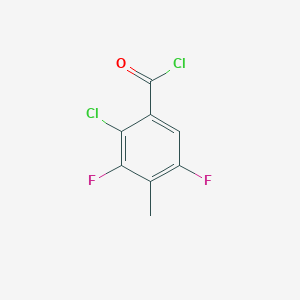
![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)

